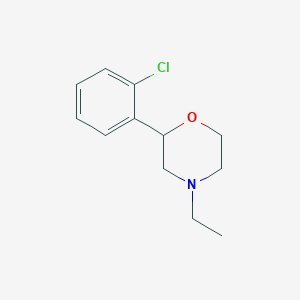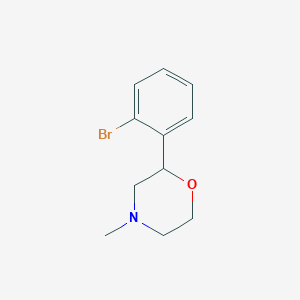![molecular formula C19H27N3O2 B7572506 1-[4-(4-Phenylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7572506.png)
1-[4-(4-Phenylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-Phenylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]ethanone, also known as PD-168077, is a compound that belongs to the class of diazepanes. It has been extensively studied for its potential applications in various scientific research fields.
Mécanisme D'action
1-[4-(4-Phenylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]ethanone acts as a selective agonist of the α2/α3-subunit-containing GABA-A receptors. It enhances the inhibitory effects of GABA on neuronal activity, leading to anxiolytic and sedative effects. 1-[4-(4-Phenylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]ethanone has also been shown to modulate the reward system in the brain, which may contribute to its potential therapeutic effects in drug addiction.
Biochemical and Physiological Effects:
1-[4-(4-Phenylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]ethanone has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to reduce drug-seeking behavior in rats undergoing withdrawal from cocaine and heroin. However, the exact biochemical and physiological effects of 1-[4-(4-Phenylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]ethanone are still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(4-Phenylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]ethanone has several advantages for use in lab experiments, including its high selectivity for α2/α3-subunit-containing GABA-A receptors and its potential therapeutic effects in drug addiction. However, its limitations include its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the study of 1-[4-(4-Phenylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]ethanone. One potential direction is the investigation of its effects on other neurotransmitter systems in the brain, such as the dopamine and serotonin systems. Another direction is the development of more potent and selective analogs of 1-[4-(4-Phenylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]ethanone for use in drug discovery. Finally, the potential therapeutic effects of 1-[4-(4-Phenylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]ethanone in other neuropsychiatric disorders, such as depression and schizophrenia, warrant further investigation.
Conclusion:
In conclusion, 1-[4-(4-Phenylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]ethanone is a compound that has potential applications in various scientific research fields. Its selective agonism of α2/α3-subunit-containing GABA-A receptors and potential therapeutic effects in drug addiction make it an attractive tool for use in lab experiments and drug discovery. However, further research is needed to fully understand its biochemical and physiological effects and potential therapeutic applications.
Méthodes De Synthèse
1-[4-(4-Phenylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]ethanone can be synthesized through a multi-step process involving the reaction of 1,4-diazepane with 4-phenylpiperidine-4-carbonyl chloride and ethyl chloroformate. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
1-[4-(4-Phenylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]ethanone has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and drug discovery. It has been used as a tool to study the role of GABA-A receptors in the brain and their involvement in anxiety and stress-related disorders. 1-[4-(4-Phenylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]ethanone has also been shown to have potential therapeutic effects in the treatment of drug addiction and withdrawal symptoms.
Propriétés
IUPAC Name |
1-[4-(4-phenylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-16(23)21-12-5-13-22(15-14-21)18(24)19(8-10-20-11-9-19)17-6-3-2-4-7-17/h2-4,6-7,20H,5,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECFOQXVOXBDIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)C(=O)C2(CCNCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Phenylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[[2-(4-cyanophenoxy)acetyl]amino]-2-phenylacetate](/img/structure/B7572445.png)
![N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine](/img/structure/B7572458.png)
![[4-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(2-hydroxyphenyl)methanone](/img/structure/B7572463.png)
![Methyl 2-[(5-bromopyridine-3-carbonyl)amino]-2-phenylacetate](/img/structure/B7572470.png)
![Ethyl 2-[[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-propan-2-ylamino]acetate](/img/structure/B7572471.png)
![(Z)-3-[2-(N-acetyl-4-fluoroanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7572472.png)
![1-[4-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572474.png)
![(4-Methylidenepiperidin-1-yl)-[4-(trifluoromethylsulfonyl)phenyl]methanone](/img/structure/B7572482.png)

![7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine](/img/structure/B7572504.png)

![S-[3-[(1-methylpyrazol-4-yl)sulfonylamino]phenyl] N,N-dimethylcarbamothioate](/img/structure/B7572513.png)
![1-(2-Hydroxypropyl)-6-oxo-2-[2-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B7572516.png)